Cadmium isooctanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

30304-32-6 |

|---|---|

Molecular Formula |

C16H30CdO4 |

Molecular Weight |

398.82 g/mol |

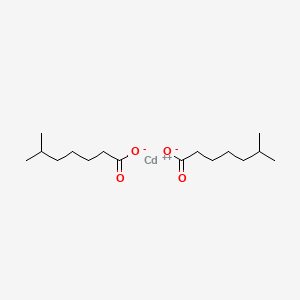

IUPAC Name |

cadmium(2+);6-methylheptanoate |

InChI |

InChI=1S/2C8H16O2.Cd/c2*1-7(2)5-3-4-6-8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |

InChI Key |

NFCXXXPOLJTCLX-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Cd+2] |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of Cadmium Isooctanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadmium isooctanoate, a cadmium salt of isooctanoic acid, is a compound of interest in various industrial applications. However, its potential impact on biological systems necessitates a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the known characteristics of this compound, outlines experimental protocols for determining its key properties, and visualizes the toxicological pathways associated with cadmium exposure.

Core Physicochemical Properties

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₀CdO₄ | |

| Molecular Weight | 398.818 g/mol | |

| CAS Number | 30304-32-6 | |

| Physical State | Information not available | |

| Solubility in Water | Expected to be low, similar to other long-chain metal carboxylates. | |

| Solubility in Organic Solvents | Expected to be soluble in non-polar organic solvents. | |

| Melting Point | Information not available | |

| Boiling Point | Information not available |

Experimental Protocols for Property Determination

Due to the limited availability of specific experimental data for this compound, this section outlines general methodologies for determining key physicochemical properties applicable to metal carboxylates.

Determination of Physical State and Appearance

Methodology:

-

Visual Inspection: A sample of this compound is visually inspected at room temperature (approximately 20-25°C) and standard atmospheric pressure.

-

Description: The physical form (e.g., crystalline solid, amorphous powder, waxy solid, liquid) and color are recorded.

-

Microscopy: For solid samples, optical microscopy can be employed to observe the crystal morphology, if any.

Determination of Melting Point

Methodology (Capillary Method):

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube.

-

Apparatus: A calibrated melting point apparatus is used.

-

Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting point range.

Determination of Solubility

Methodology (Shake-Flask Method):

-

Solvent Selection: A range of solvents of varying polarities should be tested, including water, ethanol, methanol, acetone, toluene, and hexane.

-

Equilibration: An excess amount of this compound is added to a known volume of the solvent in a sealed flask. The flask is then agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear, saturated solution is carefully removed. The concentration of this compound in the solution is determined using a suitable analytical technique, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS) to measure the cadmium concentration.

-

Calculation: The solubility is expressed as mass of solute per volume or mass of solvent (e.g., g/L or g/100g ).

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a metal carboxylate like this compound.

Caption: Logical workflow for the physicochemical characterization of this compound.

Toxicological Signaling Pathways of Cadmium

While specific signaling pathways for this compound have not been elucidated, the toxicity of cadmium compounds is generally attributed to the cadmium ion (Cd²⁺). The following diagrams illustrate key signaling pathways known to be affected by cadmium exposure.

Cadmium-Induced Oxidative Stress

Cadmium is a potent inducer of oxidative stress by increasing the production of reactive oxygen species (ROS) and depleting cellular antioxidants.

Caption: Simplified pathway of cadmium-induced oxidative stress.

Cadmium and NF-κB Signaling Pathway

Cadmium has been shown to activate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.

Caption: Cadmium's activation of the NF-κB signaling pathway.

Conclusion

This technical guide provides a summary of the currently available physicochemical data for this compound. It highlights the need for further experimental investigation to fully characterize this compound. The provided experimental protocols offer a framework for obtaining the missing data, which is crucial for a comprehensive risk assessment and for ensuring its safe handling and use in any application. The visualized toxicological pathways, based on the known effects of the cadmium ion, underscore the potential biological impact of this compound and the importance of understanding its properties for researchers, scientists, and drug development professionals.

An In-depth Technical Guide to Cadmium Isooctanoate: Chemical Structure, Properties, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cadmium isooctanoate, more systematically known as cadmium 2-ethylhexanoate, is an organometallic compound with the chemical formula C₁₆H₃₀CdO₄. While its primary industrial application lies in the stabilization of polyvinyl chloride (PVC) plastics, its cadmium content necessitates a thorough understanding of its chemical properties and toxicological implications, particularly for professionals in research and drug development where cadmium exposure is a significant safety concern. This guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of this compound. It further delves into the well-documented toxicological effects of cadmium, which are mediated by the dissociation of the cadmium ion (Cd²⁺) from the parent compound. This includes a review of its impact on critical cellular signaling pathways. Detailed experimental protocols for its synthesis and characterization are also presented to support further research and risk assessment.

Chemical Identity and Structure

This compound is the cadmium salt of isooctanoic acid. The term "isooctanoate" in this context most commonly refers to 2-ethylhexanoate. The molecule consists of a central cadmium cation (Cd²⁺) coordinated to two 2-ethylhexanoate anions.

Molecular Formula: C₁₆H₃₀CdO₄[1][2]

Chemical Structure:

The 2-ethylhexanoate ligand is a branched-chain carboxylate. The coordination around the cadmium ion can be either tetrahedral or octahedral depending on the surrounding chemical environment.[1]

Synonyms:

Physicochemical Properties

This compound is typically a yellowish paste or powder.[2] It is soluble in organic solvents.[1] A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 398.82 g/mol | [1][2] |

| CAS Number | 2420-98-6 | [1][2] |

| Appearance | Yellowish paste or powder | [2] |

| Solubility | Soluble in organic solvents like ethanol, methanol, and xylene. | [1] |

| Stability | Stable under normal conditions, but sensitive to moisture and air. | [1] |

| Reactivity | Reacts with strong acids and bases and can undergo hydrolysis. | [1] |

Experimental Protocols

Synthesis of this compound

3.1.1. Acid-Base Reaction (Laboratory Scale)

This is the most common laboratory-scale synthesis method, involving the reaction of cadmium oxide or cadmium hydroxide with 2-ethylhexanoic acid.[1]

-

Reaction: CdO + 2C₈H₁₆O₂ → Cd(C₈H₁₅O₂)₂ + H₂O[1]

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve cadmium oxide (CdO) or cadmium hydroxide (Cd(OH)₂) in a non-aqueous solvent such as toluene or xylene.[1]

-

Add a stoichiometric amount of 2-ethylhexanoic acid (2-EHA).

-

Heat the mixture to reflux at a temperature between 60-80°C.[1] The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

-

Maintain reflux until the reaction is complete, which can be monitored by the disappearance of the solid cadmium precursor.

-

Upon completion, the water byproduct can be removed by azeotropic distillation.

-

The solvent is then removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization from a suitable organic solvent.

-

3.1.2. Electrochemical Synthesis (Industrial Scale)

An alternative method, often employed for larger-scale production, is the electrochemical oxidation of cadmium metal in the presence of 2-ethylhexanoic acid.[3][4]

-

Procedure:

-

A cadmium metal anode is placed in an electrochemical cell containing a solution of 2-ethylhexanoic acid in a solvent like acetonitrile or a low-molecular-weight alcohol (e.g., methanol, ethanol).

-

A supporting electrolyte, such as a tetraalkylammonium salt, is added to facilitate electrical conductivity.[1]

-

An electric current is passed through the cell, causing the cadmium anode to oxidize to Cd²⁺ ions.

-

The Cd²⁺ ions then react with the 2-ethylhexanoate anions in the solution to form this compound.

-

This method allows for precise control over the stoichiometry of the reaction.[1]

-

Characterization Protocols

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the formation of the carboxylate salt and to characterize its coordination mode.

-

Sample Preparation: A small amount of the synthesized this compound is typically prepared as a KBr pellet or as a thin film on a suitable IR-transparent window.

-

Data Acquisition: The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Expected Peaks: The spectrum is characterized by the absence of the broad O-H stretch from the carboxylic acid starting material and the appearance of strong asymmetric and symmetric COO⁻ stretching vibrations. The asymmetric COO⁻ stretch is typically observed around 1540 cm⁻¹.[1]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the 2-ethylhexanoate ligand.

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer.

-

Expected Signals: The spectra will show signals corresponding to the various protons and carbons of the 2-ethylhexanoate alkyl chain.

3.2.3. Thermogravimetric Analysis (TGA)

TGA is employed to study the thermal stability and decomposition of this compound.

-

Procedure: A small, precisely weighed sample of this compound is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate.[5][6] The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve provides information on the decomposition temperatures and the nature of the decomposition products. The thermal decomposition of cadmium carboxylates typically occurs in two steps.[5]

Toxicological Profile and Impact on Cellular Signaling

The toxicity of this compound is primarily attributed to the cadmium ion (Cd²⁺), which can dissociate from the compound. Cadmium is a known human carcinogen and a potent toxicant to multiple organ systems.[7][8]

General Toxicity

Chronic exposure to cadmium can lead to a range of adverse health effects, including:

-

Nephrotoxicity: Cadmium accumulates in the kidneys, leading to renal tubular dysfunction.[9]

-

Carcinogenicity: Cadmium and its compounds are classified as known human carcinogens, with a strong association with lung cancer.[7][8][10] There is also evidence suggesting a link to cancers of the kidney, breast, and prostate.[7][10]

-

Osteotoxicity: Cadmium can interfere with calcium metabolism, leading to bone demineralization and an increased risk of fractures.

-

Cardiovascular Effects: Exposure has been linked to an increased risk of cardiovascular diseases.

Cellular and Molecular Mechanisms of Toxicity

The toxic effects of cadmium are mediated through various cellular and molecular mechanisms. A key mechanism is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[11] This oxidative stress can lead to damage of cellular components such as lipids, proteins, and DNA.[11]

Interference with Cellular Signaling Pathways

Cadmium ions are known to interfere with several critical cellular signaling pathways, leading to dysregulation of cellular processes such as proliferation, differentiation, and apoptosis.[12][13] The primary mechanism of this interference is believed to be through the mimicry of essential divalent cations like zinc (Zn²⁺) and calcium (Ca²⁺).

4.3.1. Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade involved in the regulation of cell growth, differentiation, and stress responses. Cadmium has been shown to activate several components of the MAPK pathway, including JNK and p38 MAPK.[11] This activation can be triggered by the Cd²⁺-induced increase in ROS.[11] Persistent and abnormal activation of the MAPK pathway can lead to aberrant cell proliferation and contribute to carcinogenesis.[11]

4.3.2. Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway

The NF-κB pathway plays a central role in regulating the immune and inflammatory responses, as well as cell survival. Cadmium can activate the NF-κB pathway, which can promote inflammation and inhibit apoptosis, thereby contributing to the survival of damaged cells and potentially promoting cancer development.

Below is a simplified representation of the signaling pathway affected by cadmium, leading to cellular stress and potential toxicity.

References

- 1. Buy Cadmium 2-ethylhexanoate (EVT-425832) | 2420-98-6 [evitachem.com]

- 2. Cadmium 2-ethylhexanoate | C16H30CdO4 | CID 17023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 3D Cadmium(II)-Carboxylate Framework Having Potential for Co-Catalyst Free CO2 Fixation to Cyclic Carbonates [mdpi.com]

- 7. Cadmium-induced Cancers in Animals and in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cadmium and Cadmium Compounds - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Cadmium and cadmium compounds and cancer | Research Starters | EBSCO Research [ebsco.com]

- 11. Cadmium Exposure: Mechanisms and Pathways of Toxicity and Implications for Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cadmium and cellular signaling cascades: interactions between cell death and survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Cadmium Isooctanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of cadmium isooctanoate, also known as cadmium 2-ethylhexanoate. This document details the prevalent synthesis methodologies, thorough characterization techniques, and includes specific experimental protocols. All quantitative data is presented in clear, tabular formats for ease of comparison and interpretation.

Introduction

This compound (Cd(C₈H₁₅O₂)₂) is a metal carboxylate that finds applications as a stabilizer in plastics, particularly PVC, and as a precursor in the synthesis of cadmium-containing nanomaterials.[1][2] Its solubility in organic solvents makes it a versatile compound in various chemical processes.[2] A thorough understanding of its synthesis and characterization is crucial for its effective application and for ensuring the purity and consistency of the final product.

Synthesis of this compound

The most common and straightforward method for synthesizing this compound is through the reaction of a cadmium precursor, such as cadmium oxide (CdO) or cadmium hydroxide (Cd(OH)₂), with 2-ethylhexanoic acid (also known as isooctanoic acid).

Synthesis from Cadmium Oxide

This method involves a direct acid-base reaction between cadmium oxide and 2-ethylhexanoic acid. The reaction is typically carried out in a non-aqueous solvent under reflux conditions to facilitate the removal of water, which is formed as a byproduct, and to drive the reaction to completion.

A general reaction scheme is as follows:

CdO + 2 C₈H₁₆O₂ → Cd(C₈H₁₅O₂)₂ + H₂O

This reaction is reported to proceed with a high yield, often exceeding 95%.

Electrolytic Synthesis

An alternative, industrial-scale method involves the electrochemical oxidation of cadmium metal in the presence of 2-ethylhexanoic acid. This method allows for precise control over the stoichiometry of the reaction.

Synthesis Workflow

References

Cadmium Isooctanoate: A Technical Guide to its CAS Number and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifier and safety data for cadmium isooctanoate. Due to the limited availability of specific toxicological data for this compound (CAS Number: 30304-32-6), this report incorporates data from the structurally similar compound, cadmium octanoate (CAS Number: 2191-10-8), to provide a relevant safety assessment. All quantitative data is presented in structured tables for clarity, and a detailed experimental protocol for acute oral toxicity testing is outlined, adhering to internationally recognized guidelines.

Chemical Identification

| Identifier | Information |

| Chemical Name | This compound |

| CAS Number | 30304-32-6[1][2][3] |

| EC Number | 250-118-3[4] |

Safety and Toxicity Data

Quantitative Toxicity Data for Cadmium Octanoate

| Parameter | Value | Species | Route | Reference |

| LD50 (Lethal Dose, 50%) | 300 mg/kg | Mouse | Oral | [5] |

| LD50 (Lethal Dose, 50%) | 950 mg/kg | Rat | Oral | [5] |

| LDLo (Lowest Published Lethal Dose) | 9 mg/kg | Rat | Intratracheal | [5] |

General Safety and Hazard Information for Cadmium Compounds

Cadmium and its compounds are classified as hazardous substances with significant health risks.

| Hazard Category | Description |

| Carcinogenicity | May cause cancer[6]. Classified as a Group 1 carcinogen (carcinogenic to humans) by the International Agency for Research on Cancer (IARC)[7]. |

| Germ Cell Mutagenicity | May cause genetic defects[6]. |

| Reproductive Toxicity | May damage fertility or the unborn child[6]. |

| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs through prolonged or repeated exposure[6]. The kidneys are a primary target organ for cadmium toxicity[7]. |

| Acute Toxicity (Inhalation) | Fatal if inhaled[6]. |

| Acute Toxicity (Oral) | Toxic if swallowed[6]. |

| Acute Toxicity (Dermal) | Harmful in contact with skin[6]. |

Exposure Limits for Cadmium Compounds

| Organization | Limit | Notes |

| OSHA (PEL) | TWA 5 µg(Cd)/m³ | Permissible Exposure Limit |

| ACGIH (TLV) | TWA 0.002 mg(Cd)/m³ (respirable dust) | Threshold Limit Value; Suspected Human Carcinogen |

| NIOSH (REL) | Reduce to lowest feasible level | Recommended Exposure Limit |

Experimental Protocols

A standardized method for determining the acute oral toxicity (LD50) of a chemical is crucial for its safety assessment. The following protocol is a generalized representation based on the OECD Test Guideline 423 (Acute Toxic Class Method).

OECD Test Guideline 423: Acute Toxic Class Method

This method is a stepwise procedure using a small number of animals to classify a substance's toxicity.

Objective: To determine the acute oral toxicity of a substance.

Principle: A substance is administered orally to a group of animals at one of a series of fixed doses. The subsequent dosing steps are determined by the observation of mortality or clear signs of toxicity.

Animal Model: Typically, young adult female rats are used.

Procedure:

-

Sighting Study: An initial animal is dosed at a level expected to produce some signs of toxicity without mortality.

-

Main Study:

-

Three animals are dosed at the selected starting dose level.

-

If no mortality occurs, the next dose level is increased.

-

If mortality occurs, the next dose level is decreased.

-

Animals are observed for a period of 14 days for signs of toxicity and mortality.

-

-

Dose Levels: Fixed dose levels of 5, 50, 300, and 2000 mg/kg body weight are typically used.

-

Observations: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior.

Visualizations

Logical Workflow for Acute Oral Toxicity Testing (OECD 423)

Caption: OECD 423 Acute Oral Toxicity Testing Workflow.

Signaling Pathway of Cadmium-Induced Cellular Toxicity

Caption: Simplified pathway of cadmium-induced oxidative stress and cell death.

References

- 1. nefab.com [nefab.com]

- 2. chemexcil.in [chemexcil.in]

- 3. This compound | 30304-32-6 [chemicalbook.com]

- 4. Substance Information - ECHA [echa.europa.eu]

- 5. CAS No.2191-10-8,CADMIUM OCTOATE-LIQUID Suppliers [lookchem.com]

- 6. Details [hcis.safeworkaustralia.gov.au]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide on the Thermal Decomposition Mechanism of Cadmium Isooctanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of cadmium isooctanoate. It details the experimental protocols used to elucidate this mechanism, presents quantitative data in a structured format, and includes visualizations of the decomposition pathway and experimental workflows.

Introduction

This compound [Cd(C₈H₁₅O₂)₂] is a metal carboxylate used in various industrial applications, including as a stabilizer for PVC and a catalyst in chemical synthesis. Understanding its thermal decomposition is crucial for controlling its application processes, predicting its environmental fate, and ensuring safety. The decomposition of this compound, like other metal carboxylates, is a complex process involving multiple steps and the formation of various intermediates and final products. The nature of the surrounding atmosphere (e.g., inert or oxidative) significantly influences the decomposition pathway and the final products.

Thermal Decomposition Mechanism

The thermal decomposition of this compound proceeds through a series of steps, ultimately leading to the formation of cadmium oxide (in an oxidizing atmosphere) or metallic cadmium and cadmium carbonate (in an inert atmosphere). The isooctanoate ligand decomposes to produce a variety of organic products.

In an oxidizing atmosphere (e.g., air) , the primary solid product is cadmium oxide (CdO)[1]. The organic ligand is expected to decompose into smaller, volatile organic molecules, which are then oxidized to carbon dioxide and water.

In an inert atmosphere (e.g., nitrogen or argon) , the decomposition is more complex. Initially, the anhydrous this compound decomposes to form metallic cadmium and organic products[2]. The organic fraction may include ketones, hydrocarbons, CO₂, and H₂O[2]. The initially formed metallic cadmium can subsequently react with carbon dioxide, if present, to form cadmium oxide, or it may remain as metallic cadmium depending on the temperature and surrounding gas composition. A parallel pathway involving the formation of cadmium carbonate as an intermediate is also possible, which then decomposes to cadmium oxide at higher temperatures[2].

The proposed decomposition pathway is illustrated in the diagram below.

Experimental Protocols

The study of the thermal decomposition of this compound involves several key analytical techniques to identify the decomposition steps, intermediates, and final products.

-

Objective: To determine the temperature ranges of decomposition and the mass loss at each stage.

-

Methodology: A small sample (typically 5-10 mg) of this compound is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air)[3]. The mass of the sample is continuously monitored as a function of temperature. The resulting TGA curve provides information on the thermal stability and the stoichiometry of the decomposition reactions.

-

Objective: To measure the heat flow associated with thermal events such as melting, crystallization, and decomposition.

-

Methodology: The sample is heated alongside an inert reference material at the same rate. The difference in heat flow required to maintain both at the same temperature is measured. Endothermic peaks in the DSC/DTA curve indicate events like melting or dehydration, while exothermic peaks suggest processes like oxidation[4][5].

-

Objective: To identify the gaseous products evolved during decomposition.

-

Methodology: These techniques are often coupled with TGA (TGA-MS or TGA-FTIR). As the sample decomposes in the TGA, the evolved gases are transferred to the MS or FTIR for analysis. This allows for the identification of volatile organic compounds, CO₂, H₂O, and other gaseous products[2].

-

Objective: To identify the crystalline solid intermediates and final products of the decomposition.

-

Methodology: Samples are heated to specific temperatures corresponding to different stages of decomposition (as determined by TGA/DSC) and then rapidly cooled. The resulting solid residues are analyzed by XRD to determine their crystal structure[1][4].

The general experimental workflow for characterizing the thermal decomposition is depicted below.

Data Presentation

The following tables summarize hypothetical quantitative data that would be obtained from the thermal analysis of this compound.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound Decomposition

| Atmosphere | Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Corresponding Reaction |

| Nitrogen | 1 | 150 - 250 | ~5 | Dehydration (if hydrated) |

| 2 | 250 - 400 | ~60 | Decomposition to Cd and organic products | |

| 3 | 400 - 500 | ~10 | Decomposition of CdCO₃ (if formed) | |

| Air | 1 | 150 - 250 | ~5 | Dehydration (if hydrated) |

| 2 | 250 - 450 | ~75 | Oxidative decomposition to CdO |

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound Decomposition

| Atmosphere | Peak Temperature (°C) | Enthalpy Change (J/g) | Process |

| Nitrogen | ~200 | Endothermic | Melting/Dehydration |

| ~350 | Endothermic | Decomposition | |

| Air | ~200 | Endothermic | Melting/Dehydration |

| ~380 | Exothermic | Oxidative Decomposition |

Table 3: Evolved Gas Analysis during Decomposition in an Inert Atmosphere

| Temperature Range (°C) | Evolved Species (identified by MS/FTIR) |

| 250 - 400 | Isooctanoic acid, various hydrocarbons, ketones, CO₂, H₂O |

| 400 - 500 | CO₂ (from carbonate decomposition) |

Conclusion

The thermal decomposition of this compound is a multi-step process that is highly dependent on the surrounding atmosphere. In an inert atmosphere, it primarily yields metallic cadmium, which may partially convert to cadmium carbonate, and a mixture of organic compounds. In an oxidizing atmosphere, the final solid product is cadmium oxide. A thorough understanding of this decomposition mechanism, achieved through a combination of thermal analysis techniques, is essential for its safe and effective use in various applications. The experimental protocols and data presented in this guide provide a framework for the detailed investigation of this and other related metal carboxylates.

References

Solubility of Cadmium Isooctanoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Cadmium Isooctanoate

This compound, also known as cadmium 2-ethylhexanoate, is a metal carboxylate with the chemical formula C₁₆H₃₀CdO₄. It is recognized for its use as a stabilizer, particularly in polyvinyl chloride (PVC), and as a catalyst in various chemical reactions. The molecular structure, featuring a central cadmium ion coordinated to two isooctanoate ligands, imparts a significant lipophilic character to the molecule, influencing its solubility profile. The long hydrocarbon chains of the isooctanoate groups are key to its solubility in organic media.

Qualitative Solubility of this compound

Based on available data, this compound is generally characterized as being soluble in a range of organic solvents. This solubility is attributed to the nonpolar nature of the isooctanoate side chains.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Specific Solvents Mentioned | Solubility Description | Citation(s) |

| Polar Protic | Methanol, Ethanol | Soluble | [1] |

| Polar Aprotic | Ethyl Acetate | Soluble | |

| Nonpolar | Xylene, Toluene, Styrene | Soluble | [1] |

| Aqueous | Water | Insoluble |

It is important to note that these descriptions are qualitative. The actual solubility can be significantly influenced by factors such as temperature, the purity of both the solute and the solvent, and the presence of any additives.

Factors Influencing Solubility

The solubility of this compound, like other metal carboxylates, is dependent on several factors:

-

Temperature: For many metal carboxylates, solubility in organic solvents increases with temperature. This behavior, often referred to as Krafft-type behavior, involves a sharp increase in solubility above a certain critical temperature.

-

Solvent Polarity: The principle of "like dissolves like" is applicable. The nonpolar hydrocarbon chains of this compound favor its dissolution in nonpolar or moderately polar organic solvents.

-

Purity of Compound: Impurities in the this compound can affect its crystal lattice energy and, consequently, its solubility.

-

Moisture Content: The presence of water can lead to hydrolysis of the this compound, potentially affecting its solubility and the stability of the solution.

Experimental Protocol for Quantitative Solubility Determination

The following is a general experimental protocol for determining the quantitative solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected Organic Solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Analytical instrument for concentration measurement (e.g., Atomic Absorption Spectrometer (AAS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for cadmium analysis, or a validated chromatographic method)

4.2. Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The excess solid should be clearly visible.

-

Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the solution to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle. For finer suspensions, centrifugation at the controlled temperature may be necessary.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or cooled to the experimental temperature) pipette. To ensure no solid particles are transferred, pass the solution through a syringe filter that is compatible with the solvent.

-

Dilution: Accurately dilute the collected sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analysis: Determine the concentration of cadmium in the diluted solution using a calibrated analytical instrument (e.g., AAS or ICP-MS).

-

Calculation: Calculate the solubility of this compound in the solvent at the given temperature, typically expressed in g/100 mL or mol/L.

4.3. Data Analysis and Reporting

The experiment should be repeated at various temperatures to understand the temperature dependence of solubility. The results should be presented in a tabular format and, if sufficient data points are collected, a solubility curve can be plotted.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Caption: Workflow for determining the solubility of a compound.

Conclusion

While this compound is qualitatively known to be soluble in a variety of organic solvents, a comprehensive understanding for specific applications requires quantitative data. The lack of such data in the public domain necessitates experimental determination. The protocol and workflow provided in this guide offer a robust framework for researchers to accurately measure the solubility of this compound in solvents relevant to their work, thereby facilitating more precise control over their experimental and developmental processes.

References

Unveiling the Physicochemical Properties of Cadmium Isooctanoate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth examination of the molecular weight and density of cadmium isooctanoate. The following sections present available data, outline relevant experimental methodologies, and illustrate the fundamental relationship between the compound's molecular formula and its molecular weight. This document is intended to serve as a foundational resource for professionals engaged in research and development activities where this compound is of interest.

Core Physicochemical Data

The precise determination of a compound's molecular weight and density is fundamental to a wide range of scientific applications, from reaction stoichiometry and material science to formulation development in the pharmaceutical industry. The available data for this compound is summarized below.

| Property | Value | Source |

| Molecular Formula | C16H30CdO4 | [1] |

| Molecular Weight | 398.818 g/mol | [1] |

| Density | Not readily available in cited resources |

Experimental Determination Protocols

The following are standard experimental protocols for the determination of molecular weight and density of a chemical compound like this compound.

Molecular Weight Determination via Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The molecular weight of a compound can be determined with high accuracy and sensitivity using this method.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent.

-

Ionization: The sample is introduced into the mass spectrometer where it is ionized. Common ionization techniques for this type of compound include Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus mass-to-charge ratio. The peak corresponding to the molecular ion ([M]+ or [M+H]+) allows for the determination of the molecular weight.

Density Determination via Gas Pycnometry

Gas pycnometry is a non-destructive technique used to determine the true volume of a solid sample, which can then be used to calculate its density.

Methodology:

-

Sample Preparation: A precisely weighed sample of solid this compound is placed in the sample chamber of the gas pycnometer.

-

Analysis: The instrument uses an inert gas, typically helium, to measure the volume of the sample by applying Archimedes' principle of fluid displacement. The pycnometer pressurizes the sample chamber and a reference chamber and then measures the pressure difference to calculate the sample's volume.

-

Calculation: The density (ρ) is calculated using the formula: ρ = m / V where 'm' is the mass of the sample and 'V' is the volume determined by the pycnometer.

Logical Relationships in Molecular Characterization

The relationship between a compound's molecular formula and its molecular weight is a cornerstone of chemistry. The molecular formula provides the elemental composition, and the molecular weight is the sum of the atomic weights of the constituent atoms.

Caption: Relationship between Molecular Formula and Molecular Weight.

References

A Historical and Technical Guide to Cadmium Carboxylate Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadmium carboxylates are a versatile class of chemical compounds that have played a significant, if evolving, role in industrial and scientific applications for over a century. From their early use as stabilizers in polymers and components in vibrant pigments to their current critical role as precursors in the synthesis of advanced nanomaterials, the story of cadmium carboxylates mirrors the broader trajectory of chemical innovation. This in-depth technical guide explores the historical development of these important precursors, detailing their synthesis, properties, and applications. It provides researchers, scientists, and drug development professionals with a comprehensive understanding of the foundational chemistry that underpins their modern uses, particularly in the burgeoning field of nanotechnology.

Early Industrial Applications: Pigments and Polymer Stabilizers

The history of cadmium compounds in industrial applications predates the widespread use of cadmium carboxylates. Following the discovery of cadmium in 1817, its sulfide derivative quickly gained recognition for its brilliant and stable yellow to red pigments, which became commercially available in the 1840s.[1][2] While not carboxylates themselves, the synthesis of these pigments often involved cadmium salts as starting materials.

The mid-20th century saw the rise of cadmium carboxylates, particularly cadmium laurate and cadmium stearate, as highly effective heat and light stabilizers for polyvinyl chloride (PVC).[3][4] PVC requires stabilization to prevent its degradation when exposed to heat and UV light during processing and use.[3] Cadmium carboxylates, often used in combination with barium salts, provided excellent long-term stability and weatherability to PVC products.[5] This led to their widespread use in applications such as roofing membranes and window profiles.[3][5] However, due to the toxicity and environmental concerns associated with cadmium, their use in these applications has been largely phased out, especially in Europe, since the early 2000s.[3][5]

The Transition to Nanomaterial Precursors

The advent of nanotechnology in the late 20th and early 21st centuries marked a significant turning point in the application of cadmium carboxylates. Researchers discovered that these compounds are excellent precursors for the synthesis of high-quality cadmium chalcogenide (CdS, CdSe, CdTe) nanocrystals, including quantum dots (QDs) and nanoplatelets.[6][7] The organic carboxylate ligands play a crucial role in controlling the size, shape, and surface chemistry of the resulting nanocrystals, which in turn dictates their unique optical and electronic properties.[3]

Cadmium oleate, in particular, has become a workhorse precursor in the synthesis of colloidal quantum dots.[3] The "hot-injection" method, a widely adopted technique for producing monodisperse nanocrystals, often involves the rapid injection of a selenium or sulfur precursor into a hot solution of cadmium oleate.[3] The thermal decomposition of the cadmium carboxylate provides the cadmium ions necessary for nanocrystal formation, while the oleate ligands cap the surface of the growing crystals, preventing aggregation and allowing for precise size control.[3]

Synthesis of Cadmium Carboxylate Precursors: A Historical Perspective

The synthesis of cadmium carboxylates has evolved from relatively simple metathesis reactions to more controlled methods tailored for producing high-purity precursors for nanomaterial synthesis.

Early Synthesis Methods

Historically, the preparation of cadmium carboxylates for industrial applications like PVC stabilizers often involved straightforward precipitation or metathesis reactions. A common method was the reaction of a water-soluble cadmium salt, such as cadmium chloride or cadmium nitrate, with the sodium or potassium salt of a long-chain fatty acid (e.g., sodium stearate) in an aqueous or alcoholic solution. The resulting cadmium carboxylate, being insoluble in the reaction medium, would precipitate and could be collected by filtration.

Another early method involved the direct reaction of cadmium oxide with a carboxylic acid at elevated temperatures.[7] This method is still in use today, particularly for the synthesis of precursors for nanomaterials.

Modern Synthesis Protocols for Nanomaterial Precursors

The demand for high-purity, well-defined cadmium carboxylate precursors for the synthesis of high-quality nanocrystals has led to the refinement of synthesis protocols. These methods often emphasize the removal of water and other impurities that can negatively impact the nucleation and growth of nanocrystals.

Physicochemical Properties of Cadmium Carboxylates

The physical and chemical properties of cadmium carboxylates are highly dependent on the nature of the carboxylate ligand. Long-chain fatty acid derivatives, such as cadmium stearate and oleate, are waxy solids with low solubility in water but good solubility in nonpolar organic solvents.[8] The melting points of these compounds are also influenced by the chain length of the carboxylate.[8]

The thermal decomposition of cadmium carboxylates is a critical aspect of their use as precursors for nanomaterials. Thermogravimetric analysis (TGA) has shown that the decomposition of solid-state cadmium carboxylates, such as cadmium laurate, myristate, palmitate, and stearate, occurs in multiple steps.[9] Understanding the decomposition pathways and kinetics is essential for controlling the synthesis of nanocrystals.

Quantitative Data on Cadmium Carboxylates

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Cadmium Acetate | 543-90-8 | C4H6CdO4 | 230.52 | 256 |

| Cadmium Laurate | 2605-44-9 | C24H46CdO4 | 511.04 | ~103-108 |

| Cadmium Myristate | 10196-67-5 | C28H54CdO4 | 567.15 | ~105-110 |

| Cadmium Palmitate | 6427-86-7 | C32H62CdO4 | 623.25 | ~108-112 |

| Cadmium Stearate | 2223-93-0 | C36H70CdO4 | 679.36 | 105–115[8] |

| Cadmium Oleate | 10468-30-1 | C36H66CdO4 | 675.33 | ~60-65 |

Experimental Protocols

Synthesis of Cadmium Myristate (A Representative Historical Method)

This protocol is adapted from historical methods for preparing cadmium carboxylates for use as PVC stabilizers.

Materials:

-

Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)

-

Sodium myristate (Na(C₁₄H₂₇O₂))

-

Ethanol

-

Distilled water

Procedure:

-

Prepare a solution of cadmium nitrate tetrahydrate in a mixture of ethanol and distilled water.

-

Prepare a separate solution of sodium myristate in ethanol.

-

Slowly add the sodium myristate solution to the cadmium nitrate solution with constant stirring.

-

A white precipitate of cadmium myristate will form immediately.

-

Continue stirring for a specified period to ensure complete reaction.

-

Collect the precipitate by filtration.

-

Wash the precipitate with ethanol and then with distilled water to remove any unreacted starting materials and byproducts.

-

Dry the resulting cadmium myristate powder in a vacuum oven at a moderate temperature.

Synthesis of Cadmium Oleate for Quantum Dot Synthesis (Modern Protocol)

This protocol is a common method for preparing high-purity cadmium oleate for use as a precursor in the synthesis of cadmium-based quantum dots.

Materials:

-

Cadmium oxide (CdO)

-

Oleic acid (C₁₈H₃₄O₂)

-

1-octadecene (ODE) (as a high-boiling solvent)

Procedure:

-

Combine cadmium oxide, oleic acid, and 1-octadecene in a three-neck flask equipped with a condenser and a thermocouple.

-

Heat the mixture under vacuum or an inert atmosphere (e.g., argon or nitrogen) to a temperature of approximately 120-150 °C to remove water.

-

Increase the temperature to around 250-300 °C until the reddish-brown cadmium oxide powder completely dissolves, forming a clear, colorless to pale-yellow solution of cadmium oleate.

-

Cool the solution to room temperature. The resulting cadmium oleate in ODE solution is ready to be used as a precursor for quantum dot synthesis.

Signaling Pathways and Experimental Workflows

The synthesis of nanomaterials using cadmium carboxylate precursors involves a series of interconnected steps that can be visualized as a workflow. The "hot-injection" method is a prime example of a well-defined experimental workflow that leverages the properties of these precursors.

Caption: Workflow for the hot-injection synthesis of quantum dots.

Logical Relationships in Precursor Selection and Nanocrystal Properties

The choice of cadmium carboxylate precursor and other reaction parameters has a direct and predictable impact on the properties of the resulting nanocrystals. This logical relationship is fundamental to the rational design of nanomaterials with specific characteristics.

Caption: Logical relationships between precursors and nanocrystal properties.

Conclusion

The historical development of cadmium carboxylate precursors is a compelling narrative of chemical adaptation and innovation. From their foundational, albeit now largely obsolete, role in the polymer industry to their indispensable position in the cutting edge of nanotechnology, these compounds have consistently proven their utility. For researchers and scientists, a thorough understanding of the history, synthesis, and properties of cadmium carboxylates is not merely an academic exercise. It provides the fundamental knowledge required to rationally design and synthesize advanced materials with tailored properties for a wide range of applications, from next-generation displays and solar cells to sophisticated biomedical imaging and therapeutic agents. The continued exploration of the rich chemistry of cadmium carboxylates will undoubtedly pave the way for future scientific and technological breakthroughs.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. researchgate.net [researchgate.net]

- 3. Cadmium oleate | 10468-30-1 | Benchchem [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Fatty acids, C6-12, cadmium salts - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Room temperature synthesis of CdSe/CdS triangular nanoemitters and their stabilization in colloidal state and sol–gel glass - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04992B [pubs.rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Fundamental Reaction Chemistry of Cadmium Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction chemistry of cadmium precursors, with a particular focus on their application in the synthesis of nanomaterials and their relevance to drug development. The document details the fundamental chemical transformations, experimental methodologies, and reaction pathways involved in the conversion of cadmium precursors into functional materials.

Introduction to Cadmium Precursors and Their Significance

Cadmium-based nanomaterials, particularly quantum dots (QDs), possess unique optical and electronic properties that make them highly valuable in various fields, including bioimaging, biosensing, and drug delivery.[1] The synthesis of these materials relies on the controlled decomposition of cadmium precursors, which are organometallic or inorganic cadmium compounds that serve as the source of cadmium atoms. Understanding the reaction chemistry of these precursors is critical for controlling the size, shape, and surface properties of the resulting nanomaterials, which in turn dictates their functionality and potential toxicity.[1]

Commonly employed cadmium precursors include cadmium oxide (CdO), cadmium acetate (Cd(Ac)₂), cadmium chloride (CdCl₂), and cadmium carboxylates such as cadmium oleate.[2][3] The choice of precursor, along with other reaction parameters like temperature, solvent, and coordinating ligands, significantly influences the reaction kinetics and the final product characteristics.[4]

Core Reaction Chemistries of Cadmium Precursors

The conversion of cadmium precursors into cadmium-containing nanomaterials, such as cadmium chalcogenides (CdS, CdSe, CdTe), typically proceeds through several key reaction pathways.

Thermal decomposition, or pyrolysis, is a widely used method for synthesizing cadmium-based nanoparticles.[5][6] In this process, a cadmium precursor is heated in a high-boiling point solvent, leading to its decomposition and the formation of reactive cadmium species that can then react with a chalcogen source.[6]

A common example is the use of single-source precursors, such as bis(thiourea)cadmium chloride, which contains both cadmium and the chalcogen in the same molecule.[1] Heating this complex in a solvent like diphenyl ether leads to its decomposition and the formation of CdS nanoparticles.[1] The morphology of the resulting nanoparticles can be controlled by the choice of solvent.[1]

The thermal decomposition of cadmium carboxylates, like cadmium oleate, is another important reaction.[3][7] At elevated temperatures, cadmium oleate can decompose to form highly reactive cadmium species.[7] This process is often a key step in the "hot-injection" synthesis of quantum dots.

The hot-injection technique is a popular method for producing high-quality, monodisperse quantum dots.[8] This method involves the rapid injection of a room-temperature solution of a chalcogen precursor (e.g., selenium or sulfur dissolved in a phosphine solvent) into a hot solution containing the cadmium precursor.[9][10] This rapid injection induces a burst of nucleation, followed by slower crystal growth, which allows for precise control over the nanoparticle size.[9][10]

The reaction between the cadmium precursor and the chalcogen source is a complex process. In the case of cadmium oleate and trioctylphosphine selenide (TOPSe), it has been proposed that the reaction proceeds through a Lewis acid-base complex formation, followed by an attack by the carboxylate ligand to form the CdSe bond, trioctylphosphine oxide (TOPO), and oleic anhydride.[7]

The sol-gel method offers a low-temperature route to synthesizing cadmium sulfide nanoparticles.[1] This process typically involves the reaction of a cadmium salt, such as cadmium nitrate (Cd(NO₃)₂), with a sulfide source, like sodium sulfide (Na₂S), in an aqueous medium.[1] A capping agent, such as maltose, is often used to control the particle size and prevent aggregation.[1]

Ligands play a crucial role in the synthesis of cadmium-based nanomaterials by controlling the reactivity of the cadmium precursor and stabilizing the growing nanoparticles. Cadmium(II) is considered a soft acid and has a preference for soft donor ligands like sulfur, but it also interacts favorably with oxygen-donor ligands such as carboxylates.[11][12]

In quantum dot synthesis, long-chain carboxylic acids like oleic acid and amines like oleylamine are commonly used as ligands.[2] These ligands coordinate to the surface of the cadmium precursor and the resulting nanoparticles, preventing agglomeration and influencing the growth kinetics. The coordination number of cadmium can vary, but it most commonly exhibits coordination numbers of 4, 5, and 6.[11][12] The geometry of the cadmium complexes can range from tetrahedral to octahedral.[11][12]

A proposed mechanism for the formation of CdSe quantum dots involving the thermolysis of cadmium oleate in the presence of alkylamines suggests a two-step process. First, the alkylamine acts as a nucleophile, attacking the carbonyl carbon of the oleate ligand and leading to the formation of a CdO intermediate. This is followed by a metathesis reaction with the selenium source (TOPSe) to form CdSe.[13]

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis of high-quality cadmium-based nanomaterials.

This protocol is based on the methods described by Boatman et al. and Yu and Peng.[9]

Materials:

-

Cadmium oxide (CdO)

-

Oleic acid

-

1-Octadecene (ODE)

-

Selenium (Se) powder

-

Trioctylphosphine (TOP)

Procedure:

-

Cadmium Precursor Preparation: In a fume hood, add 13 mg of CdO, 0.6 mL of oleic acid, and 10 mL of 1-octadecene to a 25 mL round-bottom flask.[9][10] Heat the mixture to 225 °C with stirring until the CdO dissolves and the solution becomes clear.[9]

-

Selenium Precursor Preparation: In a separate flask, add 30 mg of Se powder to 5 mL of 1-octadecene.[9][10] Add 0.4 mL of trioctylphosphine and stir until the selenium is completely dissolved. This can be done at room temperature but may require gentle warming.[9]

-

Injection and Growth: Once the cadmium solution reaches 225 °C, rapidly inject 1 mL of the room-temperature selenium solution into the hot cadmium solution.[9][10]

-

Sampling: Withdraw aliquots (approximately 1 mL) of the reaction mixture at regular intervals (e.g., every 5-10 minutes) and quench them at room temperature to obtain CdSe quantum dots of increasing size.[9][10]

This protocol is based on the thermal degradation of bis(thiourea)cadmium chloride.[1]

Materials:

-

Bis(thiourea)cadmium chloride

-

Diphenyl ether (DPE)

Procedure:

-

Mix 1 mM of powdered bis(thiourea)cadmium chloride with a specific amount of diphenyl ether (e.g., 50 mL).[1]

-

Reflux the mixture in the air at 200 °C for 60 minutes.[1]

-

The color of the resulting CdS nanopowder will depend on the specific cadmium thiourea complex used.[1]

-

Cool the solution and collect the CdS nanoparticles by centrifugation, followed by washing with a suitable solvent like methanol.

Quantitative Data Summary

The following tables summarize key quantitative data extracted from the literature regarding the synthesis of cadmium-based nanoparticles.

Table 1: Reaction Conditions for CdSe Quantum Dot Synthesis

| Cadmium Precursor | Selenium Precursor | Solvent | Ligands | Temperature (°C) | Reference |

| CdO | Se in Trioctylphosphine | 1-Octadecene | Oleic acid | 225 | [9] |

| Cadmium Acetate | Se in Trioctylphosphine | 1-Octadecene | Oleic acid, Oleylamine | 165 | [2] |

Table 2: Synthesis Methods for CdS Nanoparticles and Their Characteristics

| Synthesis Method | Precursors | Solvent/Medium | Key Features | Reference |

| Thermal Decomposition | Bis(thiourea)cadmium chloride | Diphenyl ether | Fast and simple; allows for control of morphology through solvent choice. | [1] |

| Sol-Gel | Cadmium nitrate, Sodium sulfide | Aqueous | Simple, low-cost, and operates at low temperatures. | [1] |

| Sonochemical | - | - | Rapid reaction rates and controllable conditions. | [1] |

Visualizing Reaction Pathways and Workflows

Graphviz diagrams are provided below to illustrate key signaling pathways and experimental workflows.

Caption: Workflow for the hot-injection synthesis of CdSe quantum dots.

Caption: Proposed two-step mechanism for CdSe QD formation from cadmium oleate.

Relevance to Drug Development

The precise control over the synthesis of cadmium-based nanoparticles afforded by understanding their precursor chemistry is paramount for their application in drug development. The surface chemistry of QDs, which is dictated by the ligands used during synthesis, determines their biocompatibility, stability in biological media, and ability to be conjugated with targeting moieties and therapeutic agents. For instance, QDs can be functionalized with antibodies or peptides to target specific cancer cells for imaging and therapy.[14]

Furthermore, the potential toxicity of cadmium is a major concern.[15] By carefully controlling the synthesis to create stable core-shell structures (e.g., CdSe/ZnS), the leakage of toxic cadmium ions can be minimized, enhancing their safety profile for in vivo applications.[14] The fundamental reaction chemistry, therefore, provides the foundation for designing and fabricating cadmium-based nanomaterials with the desired properties for effective and safe use in drug delivery and diagnostics.

References

- 1. Cadmium Sulfide Nanoparticles: Preparation, Characterization, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cadmium oleate | 10468-30-1 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. zhao.chem.uconn.edu [zhao.chem.uconn.edu]

- 6. Metal Nanoparticles: Thermal Decomposition, Biomedicinal Applications to Cancer Treatment, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Uncovering active precursors in colloidal quantum dot synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cadmium-Based Quantum Dots Alloyed Structures: Synthesis, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Cadmium Selenide Quantum Dot Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]

- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 11. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. The formation mechanism of CdSe QDs through the thermolysis of Cd(oleate)2 and TOPSe in the presence of alkylamine - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis, Surface Studies, Composition and Structural Characterization of CdSe, Core/Shell, and Biologically Active Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols: Cadmium Isooctanoate as a Precursor for Quantum Dot Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of cadmium isooctanoate in the synthesis of high-quality quantum dots (QDs). The unique properties of this compound as a precursor, including its thermal decomposition characteristics and its role as a stabilizing ligand, make it a subject of significant interest in nanocrystal research.

Introduction

Quantum dots are semiconductor nanocrystals that exhibit quantum mechanical properties. Their fluorescence emission is tunable with size, making them invaluable for a range of applications including bioimaging, biosensing, and drug delivery. The synthesis of QDs requires precise control over nucleation and growth, which is highly dependent on the choice of precursors. Cadmium-based QDs, particularly CdSe and CdS, are among the most studied, and the selection of the cadmium precursor is critical to the final properties of the nanocrystals.

This compound, a cadmium carboxylate, serves as a less volatile and safer alternative to organometallic cadmium precursors like dimethylcadmium. It thermally decomposes at elevated temperatures to generate the reactive cadmium species necessary for QD nucleation and growth. The isooctanoate moiety can also act as a surface ligand, influencing the stability, solubility, and further functionalization of the synthesized QDs.

Core Principles of Synthesis

The synthesis of quantum dots using this compound is typically achieved through a "hot-injection" method. This involves the rapid injection of a selenium or sulfur precursor solution into a hot solution containing the cadmium precursor. This process can be broken down into the following key stages:

-

Precursor Formation: this compound can be used directly or formed in situ by reacting a cadmium salt (e.g., cadmium oxide) with isooctanoic acid.

-

Nucleation: At high temperatures, the this compound and the chalcogenide precursor decompose and react to form small crystalline nuclei of the semiconductor material (e.g., CdSe). This is a rapid process that occurs immediately after injection.

-

Growth: Following nucleation, the existing nuclei grow by consuming the remaining monomers in the solution. The growth rate and final particle size are controlled by factors such as temperature, time, and the concentration of precursors and ligands.

-

Surface Passivation: The isooctanoate molecules, along with other coordinating solvents or ligands in the reaction mixture, dynamically bind to the surface of the growing QDs. This passivation is crucial for preventing aggregation and maintaining the photoluminescence quantum yield.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of CdSe quantum dots using cadmium carboxylate precursors.

Protocol 1: In Situ Formation of this compound for CdSe Quantum Dot Synthesis

This protocol describes the formation of the this compound precursor directly in the reaction flask followed by the injection of a selenium precursor.

Materials:

-

Cadmium oxide (CdO)

-

Isooctanoic acid

-

1-Octadecene (ODE) (technical grade, 90%)

-

Selenium (Se) powder

-

Trioctylphosphine (TOP)

-

Methanol

-

Toluene

Procedure:

-

Cadmium Precursor Preparation:

-

In a three-neck flask equipped with a condenser and a thermocouple, combine CdO (0.1 mmol), isooctanoic acid (0.4 mmol), and 10 mL of 1-octadecene.

-

Heat the mixture to 150 °C under argon flow with vigorous stirring until the solution becomes clear, indicating the formation of this compound.

-

Raise the temperature to the desired injection temperature (e.g., 240-280 °C).

-

-

Selenium Precursor Preparation:

-

In a separate vial inside a glovebox, dissolve selenium powder (1 mmol) in 1 mL of trioctylphosphine.

-

-

Hot-Injection and Growth:

-

Rapidly inject the selenium precursor solution into the hot cadmium precursor solution.

-

Monitor the reaction temperature to ensure it stabilizes after the injection.

-

Aliquots of the reaction mixture can be taken at various time points to monitor the growth of the quantum dots via UV-Vis and photoluminescence spectroscopy.

-

The growth time will influence the final size of the quantum dots. Shorter times yield smaller dots that emit in the blue-green region, while longer times result in larger dots that emit in the orange-red region.

-

-

Isolation and Purification:

-

After the desired growth time, cool the reaction mixture to room temperature.

-

Add an excess of methanol to precipitate the quantum dots.

-

Centrifuge the mixture and discard the supernatant.

-

Redisperse the quantum dot pellet in a minimal amount of toluene.

-

Repeat the precipitation and redispersion steps two more times to ensure the removal of unreacted precursors and excess ligands.

-

The purified quantum dots can be stored as a solution in toluene or another nonpolar solvent.

-

Data Presentation

The following tables summarize typical quantitative data for the synthesis of CdSe quantum dots using cadmium carboxylate precursors. These values can be used as a starting point for optimizing the synthesis with this compound.

| Parameter | Value | Effect on Quantum Dot Properties |

| Injection Temperature | 240 - 280 °C | Higher temperatures lead to faster nucleation and growth, often resulting in larger final particle sizes and narrower size distributions. |

| Growth Temperature | 220 - 260 °C | Affects the rate of monomer addition to existing nuclei. Lower growth temperatures allow for slower, more controlled growth. |

| Cd:Se Molar Ratio | 1:1 to 4:1 | An excess of the cadmium precursor can influence the surface chemistry and photoluminescence quantum yield of the resulting quantum dots. |

| Ligand Concentration | Varies | The concentration of isooctanoic acid and other coordinating ligands affects the stability, growth kinetics, and final size of the quantum dots. |

| Growth Time | Approximate Emission Wavelength (nm) | Corresponding Color | Approximate Size (nm) |

| 1 minute | 520 | Green | 2.5 |

| 5 minutes | 560 | Yellow | 3.5 |

| 15 minutes | 590 | Orange | 4.5 |

| 30 minutes | 620 | Red | 5.5 |

Note: These are representative values and the actual results may vary depending on the specific reaction conditions.

Visualizations

Quantum Dot Synthesis Workflow

The following diagram illustrates the general workflow for the hot-injection synthesis of quantum dots using this compound.

Application Notes and Protocols: Cadmium Isooctanoate in Nanoparticle Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cadmium isooctanoate as a precursor in the synthesis of cadmium-based nanoparticles, such as quantum dots (QDs). The following sections detail the underlying principles, experimental protocols, and key parameters for the successful synthesis of high-quality nanocrystals.

Introduction to this compound as a Precursor

This compound, a cadmium carboxylate, is an effective precursor for the synthesis of cadmium chalcogenide (CdS, CdSe, CdTe) nanoparticles. Its long alkyl chains provide several advantages in colloidal synthesis:

-

Solubility: It exhibits good solubility in high-boiling point organic solvents commonly used in nanoparticle synthesis, such as 1-octadecene (ODE).

-

Controlled Decomposition: The carboxylate ligand allows for controlled thermal decomposition at elevated temperatures, which is crucial for separating the nucleation and growth phases of nanocrystal formation, leading to a narrow size distribution.

-

In-situ Formation: this compound can be conveniently formed in-situ by reacting a cadmium source, such as cadmium oxide (CdO), with isooctanoic acid. This avoids the need to isolate and purify the precursor separately.

Synthesis Methodologies

Two primary methods are employed for the synthesis of nanoparticles using this compound: Thermal Decomposition and Hot-Injection .

Thermal Decomposition Method

In this one-pot approach, all reactants, including the this compound precursor and the chalcogen source, are mixed at a lower temperature and then heated to a specific temperature to induce the decomposition of the precursors and initiate nanoparticle formation.

Hot-Injection Method

This technique involves the rapid injection of a solution of one precursor (typically the chalcogen) into a hot solution of the other precursor (the this compound). This rapid injection triggers a burst of nucleation, which is followed by a slower growth phase as the temperature is maintained, resulting in highly monodisperse nanoparticles.

Experimental Protocols

Safety Precaution: Cadmium compounds are highly toxic and carcinogenic. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.

Protocol 1: Thermal Decomposition Synthesis of CdS Nanoparticles

This protocol is adapted from the synthesis of CdS nanoparticles using a cadmium-octanoate complex.

Materials:

-

This compound (or formed in-situ from Cadmium Oxide and Isooctanoic Acid)

-

Sulfur powder

-

Polyethylene glycol (PEG)

-

Argon or Nitrogen gas (inert atmosphere)

-

Three-neck round-bottom flask

-

Heating mantle with temperature controller

-

Condenser

-

Magnetic stirrer and stir bar

-

Schlenk line for inert atmosphere control

Procedure:

-

Precursor Preparation:

-

In a three-neck flask, combine this compound and polyethylene glycol (PEG). If forming the precursor in-situ, combine cadmium oxide (CdO) and isooctanoic acid in the flask with PEG and heat under an inert atmosphere to form the this compound complex. A typical starting molar ratio of Cd:S is 1:1.

-

-

Reaction Setup:

-

Equip the flask with a condenser, a magnetic stir bar, and a thermocouple for accurate temperature monitoring.

-

Purge the system with an inert gas (Argon or Nitrogen) for at least 30 minutes to remove oxygen.

-

-

Reaction:

-

Under a continuous flow of inert gas, add the sulfur powder to the reaction mixture.

-

Maintain the temperature and vigorous stirring to allow for the growth of CdS nanoparticles. The reaction time will influence the final size of the nanoparticles.

-

-

Isolation and Purification:

-

After the desired reaction time, cool the mixture to room temperature.

-

Add a non-solvent such as methanol or ethanol to precipitate the CdS nanoparticles.

-

Centrifuge the mixture to collect the nanoparticles.

-

Wash the nanoparticles multiple times with a non-solvent to remove unreacted precursors and byproducts.

-

Dry the purified CdS nanoparticles under vacuum.

-

Protocol 2: Hot-Injection Synthesis of CdSe Quantum Dots

This protocol is a generalized procedure adapted from common hot-injection methods using cadmium carboxylate precursors.

Materials:

-

This compound (or formed in-situ)

-

Selenium powder

-

1-Octadecene (ODE) - solvent

-

Trioctylphosphine (TOP) - selenium precursor solvent and capping agent

-

Isooctanoic acid - for in-situ precursor formation and as a ligand

-

Argon or Nitrogen gas

-

Three-neck round-bottom flask, syringe, needles

-

Heating mantle with temperature controller, condenser, magnetic stirrer

Procedure:

-

Preparation of Selenium Precursor (TOP-Se):

-

In a glovebox or under an inert atmosphere, dissolve selenium powder in trioctylphosphine (TOP) to form a TOP-Se solution (e.g., 1 M). Gentle heating may be required to fully dissolve the selenium.

-

-

Preparation of Cadmium Precursor Solution:

-

In a three-neck flask, combine this compound with 1-octadecene (ODE). If forming the precursor in-situ, combine cadmium oxide (CdO), isooctanoic acid, and ODE.

-

Heat the mixture under vacuum or a flow of inert gas at a temperature around 120-150°C for about an hour to remove water and oxygen and to form a clear solution of the this compound complex.

-

-

Hot-Injection and Growth:

-

Increase the temperature of the cadmium precursor solution to the injection temperature (typically in the range of 240-300°C ).

-

Rapidly inject the TOP-Se solution into the hot cadmium precursor solution with vigorous stirring.

-

Immediately after injection, the temperature will drop. Allow the temperature to stabilize at a slightly lower growth temperature (e.g., 220-280°C ).

-

The growth of the CdSe quantum dots can be monitored by taking small aliquots at different time intervals and measuring their UV-Vis and photoluminescence spectra. The size of the quantum dots increases with reaction time.

-

-

Quenching and Purification:

-

Once the desired nanoparticle size is achieved, cool the reaction mixture to room temperature to quench the reaction.

-

Isolate and purify the CdSe quantum dots using the same precipitation and washing steps described in Protocol 1.

-

Data Presentation

Table 1: Typical Reaction Parameters for Nanoparticle Synthesis using Cadmium Carboxylate Precursors.

| Parameter | Thermal Decomposition (CdS) | Hot-Injection (CdSe) |

| Cadmium Precursor | This compound | This compound |

| Chalcogen Precursor | Sulfur powder | Selenium in TOP |

| Solvent | Polyethylene Glycol (PEG) | 1-Octadecene (ODE) |

| Ligand/Surfactant | PEG | Isooctanoic Acid, TOP |

| Reaction Temperature | 200 - 280 °C (Optimization required) | Injection: 240 - 300 °C, Growth: 220 - 280 °C |

| Reaction Time | Minutes to hours | Seconds to minutes |

| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |

Table 2: Expected Nanoparticle Characteristics.

| Property | CdS Nanoparticles | CdSe Quantum Dots |

| Typical Size Range | 3 - 10 nm | 2 - 8 nm |

| Shape | Spherical | Spherical |

| Optical Property | Absorption onset in the UV-Vis region | Size-tunable photoluminescence |

| Quantum Yield | Variable | Can be high (>50%) with optimization |

Visualization of a Generalized Nanoparticle Synthesis Workflow

Caption: Generalized workflow for nanoparticle synthesis.

Signaling Pathway: Ligand Exchange for Drug Delivery Applications

For applications in drug development, the native hydrophobic ligands on the nanoparticle surface often need to be replaced with biocompatible, hydrophilic ligands that can also be conjugated to targeting moieties or therapeutic agents.

Caption: Ligand exchange for nanoparticle functionalization.

Application Notes and Protocols: Cadmium Isooctanoate as a Catalyst in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cadmium isooctanoate, also known as cadmium 2-ethylhexanoate, is a metal carboxylate that finds application as a catalyst in specific organic reactions. Its primary uses are as a heat stabilizer in polyvinyl chloride (PVC) formulations and as a catalyst in the synthesis of polyurethanes. The catalytic activity of this compound stems from the Lewis acidic nature of the cadmium(II) ion, which can coordinate to substrates and facilitate key reaction steps. These application notes provide an overview of its catalytic applications, detailed experimental protocols for its synthesis and use, and essential safety information.

Introduction